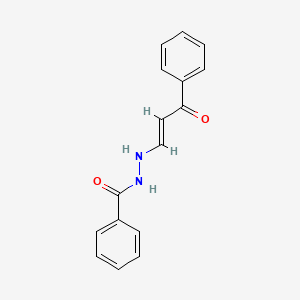![molecular formula C18H19NO2 B5049171 (3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol, commonly known as MPBP, is a chiral compound that has been extensively studied for its potential applications in various fields of scientific research. MPBP is a pyrrolidine derivative that is primarily used as a reagent in organic synthesis, but it has also been investigated for its pharmacological properties, including its potential as an antipsychotic drug.
Scientific Research Applications
MPBP has been studied for its potential applications in various fields of scientific research, including organic synthesis, pharmacology, and neuroscience. In organic synthesis, MPBP is a useful reagent for the synthesis of chiral compounds, due to its chiral center and its ability to form diastereomeric salts with chiral acids.
In pharmacology, MPBP has been investigated for its potential as an antipsychotic drug, due to its structural similarity to other antipsychotic agents such as clozapine and olanzapine. MPBP has been shown to have high affinity for dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia.
Mechanism of Action
The mechanism of action of MPBP is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to have high affinity for dopamine D4 receptors, which are predominantly located in the prefrontal cortex and limbic regions of the brain. MPBP has also been shown to have moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to increase dopamine release in the prefrontal cortex and striatum, and to decrease dopamine release in the nucleus accumbens. MPBP has also been shown to increase serotonin release in the prefrontal cortex and hippocampus.
Advantages and Limitations for Lab Experiments
MPBP has a number of advantages and limitations for use in lab experiments. One advantage is its chiral nature, which makes it a useful reagent for the synthesis of chiral compounds. Another advantage is its high affinity for dopamine D4 receptors, which makes it a useful tool for studying the role of these receptors in the pathophysiology of schizophrenia. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on MPBP. One direction is the further investigation of its potential as an antipsychotic drug, including its efficacy and safety in clinical trials. Another direction is the development of new synthetic methods for the production of MPBP and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of MPBP and its effects on neurotransmission in the brain.
Synthesis Methods
The synthesis of MPBP typically involves the reaction of 4'-methyl-3-biphenylcarboxylic acid with pyrrolidine and a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield MPBP in its free base form.
properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-[3-(4-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-7-14(8-6-13)15-3-2-4-16(11-15)18(21)19-10-9-17(20)12-19/h2-8,11,17,20H,9-10,12H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZOEIILQLKEM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)


![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)


![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)